molecular formula C12H15NO B2992490 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol CAS No. 1823913-23-0

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol

Cat. No.: B2992490
CAS No.: 1823913-23-0
M. Wt: 189.258
InChI Key: VULCSOPPTLPNTB-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
  • 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]

Uniqueness

Compared to similar compounds, 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,1'-cyclobutane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-9-2-3-11-10(8-9)12(4-1-5-12)6-7-13-11/h2-3,8,13-14H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULCSOPPTLPNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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